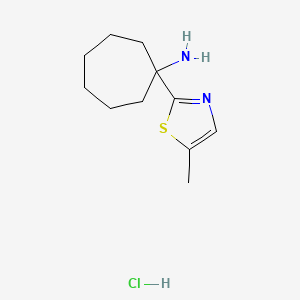
1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 5-methyl-1,3-thiazole with cycloheptanone, followed by amination and subsequent hydrochloride salt formation . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for hydrogenation steps . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes and receptors, modulating their activity . This interaction can lead to the activation or inhibition of biochemical pathways, ultimately affecting cellular functions .
Comparaison Avec Des Composés Similaires
1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride is unique due to its specific structure, which combines a thiazole ring with a cycloheptane moiety. Similar compounds include:
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride: This compound has a similar structure but with a methyl group at the 4-position of the thiazole ring.
1-(5-Methyl-1,3-thiazol-2-yl)cyclohexan-1-amine hydrochloride: This compound has a cyclohexane ring instead of a cycloheptane ring.
These similar compounds may have different chemical and biological properties due to the variations in their structures .
Propriétés
Formule moléculaire |
C11H19ClN2S |
|---|---|
Poids moléculaire |
246.80 g/mol |
Nom IUPAC |
1-(5-methyl-1,3-thiazol-2-yl)cycloheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H18N2S.ClH/c1-9-8-13-10(14-9)11(12)6-4-2-3-5-7-11;/h8H,2-7,12H2,1H3;1H |
Clé InChI |
MLBMZGHSVOPUEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(S1)C2(CCCCCC2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B13197061.png)
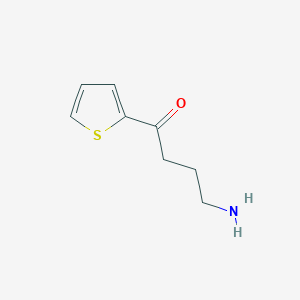
![5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13197089.png)
![Methyl 3-[(2-aminoethyl)sulfanyl]propanoate](/img/structure/B13197093.png)
![3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13197104.png)
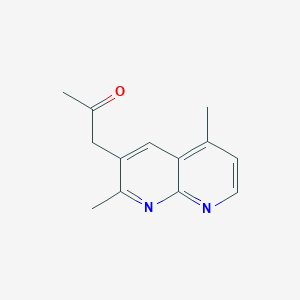
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid](/img/structure/B13197109.png)
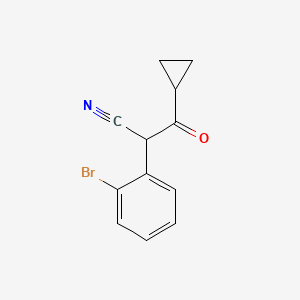
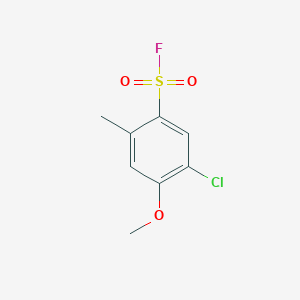
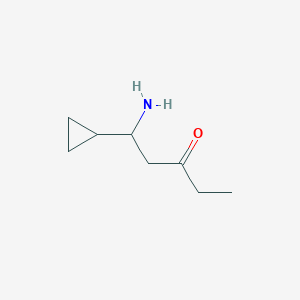
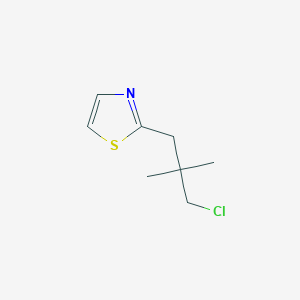
![5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13197126.png)


